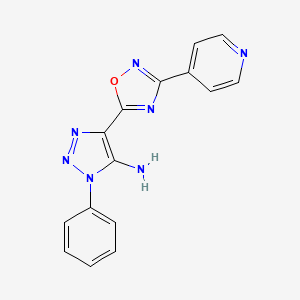

3-Phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine" is a heterocyclic molecule that appears to be a part of a broader class of compounds with potential biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in medicinal chemistry due to the presence of triazole and oxadiazole rings, which are often found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions starting from simple precursors. For instance, the synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives involves selective N-propargylation followed by azide-alkyne cycloaddition under Sharpless conditions . Similarly, the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives with an oxadiazol cycle starts from chloropyridine carboxylic acids and proceeds through amidoxime formation, hydrazinolysis, esterification, and final amide formation . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds similar to the one often exhibits crystallographic symmetry and can engage in various intermolecular interactions, such as hydrogen bonding . These interactions can influence the compound's phase behavior and fluorescent properties, as seen in the case of a ZnCl2 complex of a related ligand . The molecular symmetry and potential for intermolecular interactions are important considerations for the analysis of "this compound".

Chemical Reactions Analysis

Compounds containing triazole and oxadiazole rings can participate in a variety of chemical reactions. For example, triazole derivatives can be synthesized via a multicomponent approach involving the reaction of amino-triazole with phenacyl bromides and benzoylacetonitriles . Oxadiazole derivatives can be obtained through condensation reactions and have been shown to exhibit antibacterial activity . These reactions are relevant for understanding the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like "this compound" are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can lead to fluorescent properties, as observed in related compounds . Additionally, the solubility, melting point, and stability of these compounds can be affected by their crystallographic symmetry and intermolecular interactions . The cytotoxic activity against cancer cell lines is another important property that has been studied for similar triazole derivatives .

Scientific Research Applications

Synthesis and Antibacterial Activity

- The synthesis of polyheterocycles incorporating 3-Phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine and their antibacterial activity has been a subject of study. Novel compounds in this category have shown promising results in antibacterial applications (Hu et al., 2005).

Anticancer Evaluation

- Certain derivatives of this compound have been evaluated for their anticancer properties. Some compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Abdo & Kamel, 2015).

Antimicrobial Activities

- The antimicrobial activities of derivatives of this compound have been extensively researched. Novel compounds synthesized in this category have shown good or moderate antimicrobial activities, suggesting their potential use in developing antimicrobial drugs (Bayrak et al., 2009).

Synthesis Techniques and Characterization

- Innovative synthesis techniques and the characterization of various derivatives of this compound have been a focus of several studies. These works contribute to the understanding of the chemical properties and potential applications of these compounds (Shen & Zhang, 2015).

Biological Assessment and Pharmacological Activity

- Research on the biological assessment and pharmacological activity of derivatives containing 1,2,4-oxadiazol cycles has been conducted. This includes the development of methods for synthesizing novel acetamides and assessing their pharmacological activities (Karpina et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

The triazole ring in the compound can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. This interaction with its targets can lead to changes in the enzyme’s activity, potentially affecting the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

It’s worth noting that compounds with similar structures have shown to reduce α-syn aggregation , which could imply an impact on protein folding and degradation pathways.

Pharmacokinetics

Compounds with similar structures have shown dose- and time-dependent pharmacokinetics . These compounds exhibited linear pharmacokinetics at lower doses, but nonlinear kinetics were more pronounced after multiple dosing . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by the dosage and frequency of administration.

Result of Action

Compounds with similar structures have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenyl-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N7O/c16-13-12(19-21-22(13)11-4-2-1-3-5-11)15-18-14(20-23-15)10-6-8-17-9-7-10/h1-9H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNGBVNFGWJWOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)

![N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3003555.png)

![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)